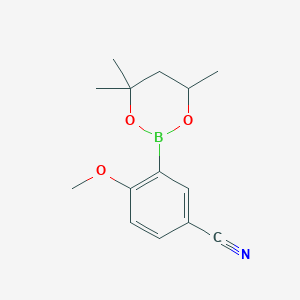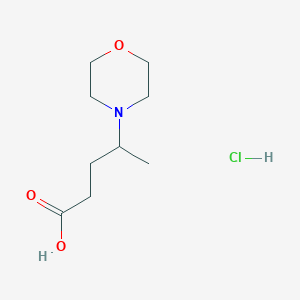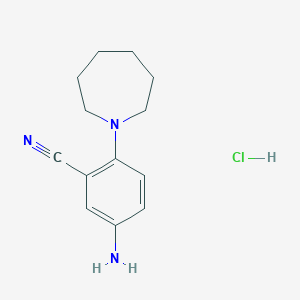
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-OH-3-TMB, is an organic compound with a range of applications in various fields. It is a structural isomer of 4-hydroxy-3-(4,4,5-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (4-OH-3-TMC). 4-OH-3-TMB has been studied extensively in the fields of organic synthesis, materials science, and medicinal chemistry.
Scientific Research Applications
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been widely used in scientific research for a variety of applications. It has been used as a starting material in organic synthesis, as a ligand for transition metal complexes, and as a precursor for the synthesis of other compounds. It has also been used in the development of materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not well understood. However, it is believed to involve the formation of a boron-nitrogen bond between the boron atom and the nitrile group. This bond is thought to be stabilized by hydrogen bonding between the two groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not well understood. However, it has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in good yields. It is also stable and can be stored for extended periods of time. However, it is not soluble in water and must be used in organic solvents.
Future Directions
There are several potential future directions for research involving 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. These include further investigation into its mechanism of action, its potential applications in materials science, and its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as a ligand for transition metal complexes and its potential as a precursor for the synthesis of other compounds. Finally, further research could be conducted into its potential as an additive in polymers, as a catalyst in organic reactions, and as a reagent in medicinal chemistry.
Synthesis Methods
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized using a variety of different methods, including the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride (TMB-Cl) and 4-hydroxybenzonitrile (HBN). This reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) and a catalytic amount of pyridine at elevated temperatures. The reaction produces 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in good yields.
properties
IUPAC Name |
4-hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-15)4-5-12(11)16/h4-6,9,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDQMMJDJOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)








